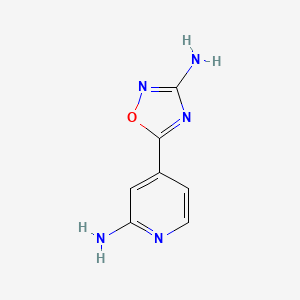
tert-ブチル 4-(3-ニトロ-1H-ピラゾール-1-イル)ピペリジン-1-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.33 g/mol . It is a solid compound that is typically stored at room temperature in a sealed, dry environment . This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
This compound is utilized in a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activity . Industrially, it is employed in the production of various chemical products .
準備方法
The synthesis of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . . Industrial production methods typically involve optimizing these steps to achieve higher yields and purity.
化学反応の分析
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitro-pyrazole or piperidine moieties .
作用機序
The mechanism of action of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitro-pyrazole moiety is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can be compared with similar compounds such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . While both compounds share a similar piperidine and pyrazole structure, the presence of different substituents (e.g., nitro vs. boronate) imparts distinct chemical properties and reactivity . This uniqueness makes tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate valuable for specific research and industrial applications .
特性
IUPAC Name |
tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHQEFQFSKJPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B1376191.png)








